
2-Furaldehyde, 5-nitro-, (4-diethylcarbamoylpiperazinylacetyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furaldehyde, 5-nitro-, (4-diethylcarbamoylpiperazinylacetyl)hydrazone is a complex organic compound with the molecular formula C16H24N6O5. This compound is characterized by the presence of a furan ring, a nitro group, and a hydrazone linkage, making it a versatile molecule in various chemical and biological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furaldehyde, 5-nitro-, (4-diethylcarbamoylpiperazinylacetyl)hydrazone typically involves the reaction of 5-nitro-2-furaldehyde with (4-diethylcarbamoylpiperazinylacetyl)hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 25-30°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Furaldehyde, 5-nitro-, (4-diethylcarbamoylpiperazinylacetyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction.
Substitution: Electrophilic reagents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated furan derivatives.
Applications De Recherche Scientifique
2-Furaldehyde, 5-nitro-, (4-diethylcarbamoylpiperazinylacetyl)hydrazone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Furaldehyde, 5-nitro-, (4-diethylcarbamoylpiperazinylacetyl)hydrazone involves its interaction with various molecular targets. The nitro group can undergo redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. The hydrazone linkage allows the compound to form stable complexes with metal ions, potentially disrupting metal-dependent biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nitro-2-furaldehyde: A simpler compound with similar functional groups but lacking the hydrazone linkage.
5-Nitro-2-furaldehyde semicarbazone: Contains a semicarbazone group instead of the hydrazone linkage.
Uniqueness
2-Furaldehyde, 5-nitro-, (4-diethylcarbamoylpiperazinylacetyl)hydrazone is unique due to its combination of a furan ring, nitro group, and hydrazone linkage, which confer distinct chemical reactivity and biological activity compared to its simpler analogs .
Propriétés
Numéro CAS |
24632-55-1 |
|---|---|
Formule moléculaire |
C16H24N6O5 |
Poids moléculaire |
380.40 g/mol |
Nom IUPAC |
N,N-diethyl-4-[2-[2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C16H24N6O5/c1-3-20(4-2)16(24)21-9-7-19(8-10-21)12-14(23)18-17-11-13-5-6-15(27-13)22(25)26/h5-6,11H,3-4,7-10,12H2,1-2H3,(H,18,23) |
Clé InChI |
VKVXZTDIZODPAP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)N1CCN(CC1)CC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


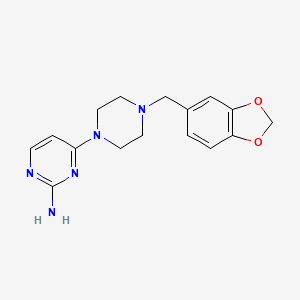
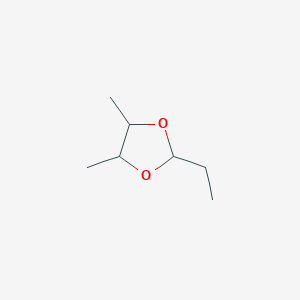

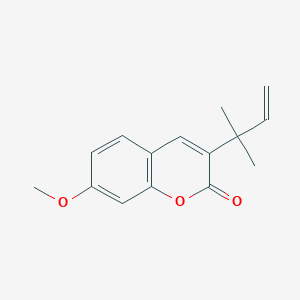
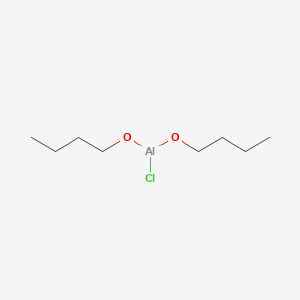
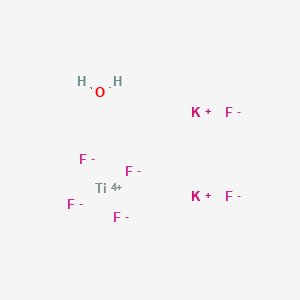
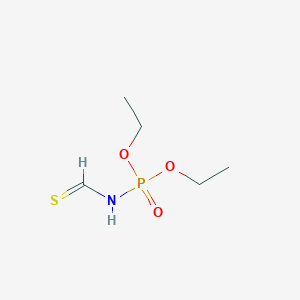
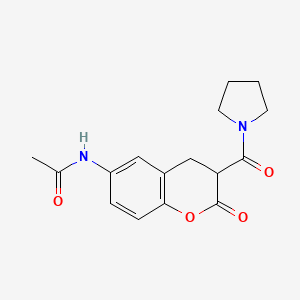
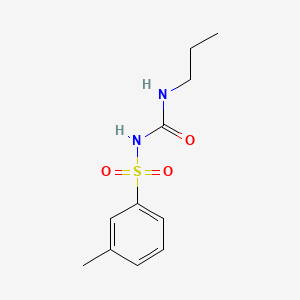
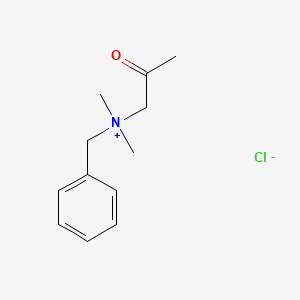
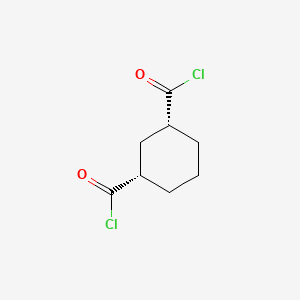
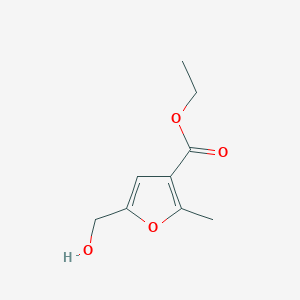
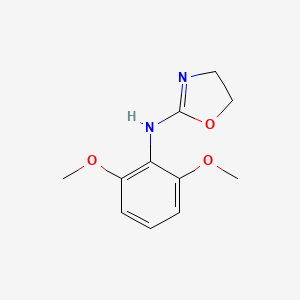
![1-{4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]phenyl}ethan-1-one](/img/structure/B14710091.png)
